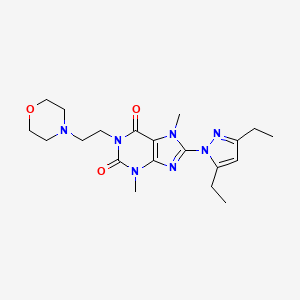![molecular formula C20H17F2N3O2 B2493395 6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-67-3](/img/structure/B2493395.png)
6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolo[3,4-d]pyrimidine derivatives involves concise and efficient routes, highlighting the versatility and adaptability of this chemical framework. For instance, a study reported the facile synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, emphasizing the role of spectral techniques and computational methods in confirming chemical structures and analyzing electronic structures (Ashraf et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives is often elucidated using a combination of spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational exploration, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), further aids in understanding the electronic structures and reactivity of these compounds (Ashraf et al., 2019).
Chemical Reactions and Properties
Pyrrolo[3,4-d]pyrimidine derivatives are characterized by their reactivity and the potential for various chemical transformations. The molecular electrostatic potential (MEP) analysis can predict nucleophilic and electrophilic sites, revealing insights into possible chemical reactions these compounds might undergo. The HOMO and LUMO energy gap values provide further understanding of their chemical stability and reactivity (Ashraf et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of 6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione were not available, similar compounds typically exhibit solubility in common organic solvents and might show unique optical properties, such as fluorescence, depending on their structural features.
Chemical Properties Analysis
The chemical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as reactivity towards nucleophilic and electrophilic attack, can be inferred through MEP analysis and NBO analysis. These studies provide a foundational understanding of the electronic distribution within the molecule, which is crucial for predicting reaction outcomes and designing new compounds with desired chemical behaviors (Ashraf et al., 2019).
Scientific Research Applications
Human Neutrophil Elastase Inhibitors
The compound is mentioned in the context of its potential as an inhibitor of human neutrophil elastase (HNE), which is involved in various diseases or conditions. It has been tested for inhibitory activity towards HNE in fluorescent peptide substrate assays, indicating its potential application in medical research, particularly for diseases involving HNE activity. The research also highlights the possibility of topical pulmonary application via inhalation, suggesting its use in respiratory conditions or lung-related diseases (Expert Opinion on Therapeutic Patents, 2009).
Herbicidal Activities
A derivative of the compound, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, has shown significant herbicidal activities against Brassica napus. This suggests its potential use in agriculture, particularly in weed control and crop management, providing an avenue for its application in the synthesis of new herbicides (Chinese Journal of Synthetic Chemistry, 2013).
Antithrombotic Properties
The compound has been studied for its antithrombotic properties. A derivative, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This research opens pathways for its use in treating or managing thrombotic disorders (Journal of Heterocyclic Chemistry, 1994).
Computational Chemistry and Spectral Analysis
The compound has been utilized in computational chemistry and spectral analysis studies. Derivatives like 6-(hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and analyzed using various techniques, including density functional theory (DFT) and time-dependent (TD-DFT) computation, 1H, 13C NMR, UV-visible and FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. These studies are crucial for understanding the electronic structures, reactivity, and other chemical properties of such compounds, suggesting their potential application in material science and drug design (RSC Advances, 2019).
properties
IUPAC Name |
4-(4-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c1-24-16-11-25(10-12-2-6-14(21)7-3-12)19(26)17(16)18(23-20(24)27)13-4-8-15(22)9-5-13/h2-9,18H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBBTLDVOYWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

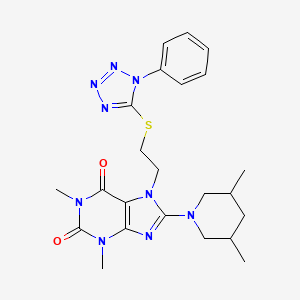
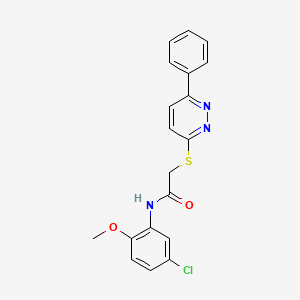
![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)

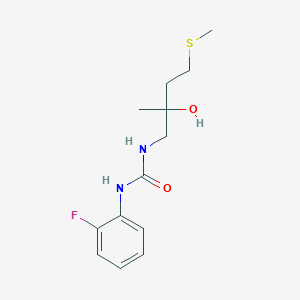
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
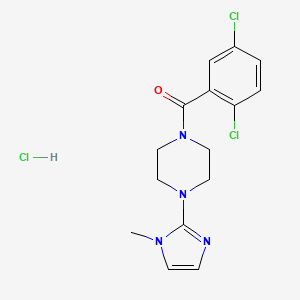
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)

